CHK1 Inhibitory Potency: Intermediate Affinity Distinguishes This Compound from Clinical-Stage CHK1 Inhibitors
The target compound displays a CHK1 IC50 of 217 nM in an HTRF biochemical assay [1]. This places it in an intermediate potency range—substantially weaker than the clinical candidate CCT245737 (CHK1 IC50 = 1.4 nM) [2] and the Phase 1 inhibitor AZD7762 (CHK1 IC50 = 5 nM) , but within the range of fragment-derived or early lead aminopyrazine CHK1 inhibitors [3]. This intermediate potency makes the compound suitable as a tool compound for assay validation or as a starting scaffold for optimization, rather than as a high-potency probe.
| Evidence Dimension | CHK1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 217 nM (HTRF assay) |
| Comparator Or Baseline | CCT245737: IC50 = 1.4 nM; AZD7762: IC50 = 5 nM; Aminopyrazine fragment leads: low micromolar |
| Quantified Difference | Target is ~155-fold less potent than CCT245737; ~43-fold less potent than AZD7762; substantially more potent than fragment starting points |
| Conditions | Inhibition of human CHK1 (origin not fully specified) measured by HTRF assay after 1 hr incubation in presence of ATP |
Why This Matters
The intermediate potency profile defines this compound's utility space: it is appropriate for HTS validation and SAR exploration but should not be selected if a high-potency CHK1 chemical probe or clinical candidate comparator is required.
- [1] BindingDB Entry BDBM50574330 (CHEMBL4876656). Inhibition of CHK1 (unknown origin) by HTRF assay, IC50 = 217 nM. Deposited 2022-08-23. View Source
- [2] Osborne, J.D. et al. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor. Oncotarget, 2016. CHK1 IC50 = 1.4 nM. View Source
- [3] Liao, J.J. et al. Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. J. Med. Chem., 2011. Fragment-derived aminopyrazine leads with low micromolar CHK1 IC50. View Source
